3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
Properties
Molecular Formula |
C9H10IN3O |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
3-iodo-2,5,6-trimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10IN3O/c1-4-5(2)11-8-7(10)6(3)12-13(8)9(4)14/h12H,1-3H3 |
InChI Key |
KUHFQSYFJWSKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=C(NN2C1=O)C)I)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Cyclization
- Reactants: 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with β-dicarbonyl compounds such as pentane-2,4-dione.
- Conditions: Mild oxidative cyclization using potassium persulfate (K2S2O8) as an oxidant, often in acetic acid solvent.
- Outcome: Efficient formation of the pyrazolo[1,5-a]pyrimidine ring system with high yields (87–95%) under mild conditions, ensuring minimal side reactions and degradation.
This cyclization strategy is noted for its operational simplicity and high atom economy, enabling the synthesis of a broad range of derivatives by varying the β-dicarbonyl component, which is crucial for tuning biological activity profiles.
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
- Technique: Microwave irradiation is employed to accelerate the cyclization process.
- Benefits: Significantly reduces reaction times (down to minutes), enhances yields, and improves regioselectivity.
- Application: Used in solvent-free conditions or with high-boiling solvents like DMSO or DMF for preparing pyrazolo[1,5-a]pyrimidine derivatives.
- Result: Near-quantitative yields with minimal purification steps, improving sustainability and efficiency.
Palladium-Catalyzed Direct C–H Arylation
- Method: A one-pot, two-step process involving Pd(OAc)2 catalysis, ligands such as DavePhos, and bases like Cs2CO3 under microwave irradiation.
- Purpose: Enables direct arylation at the 7-position followed by saponification and decarboxylation.
- Relevance: Though primarily for 7-substituted derivatives, this method demonstrates the utility of palladium-catalyzed C–H functionalization in pyrazolo[1,5-a]pyrimidine chemistry, potentially adaptable for iodination strategies.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation and Cyclization | 5-amino-pyrazoles + β-dicarbonyl compounds, K2S2O8, AcOH, mild temp | 87–95 | High atom economy, mild conditions |
| 2 | Oxidative Iodination | NaI + K2S2O8, AcOH | High (optimized) | Selective 3-position iodination |
| 3 | Microwave-Assisted Cyclization | Microwave irradiation, solvent-free or DMSO/DMF | Near quantitative | Rapid, eco-friendly |
| 4 | Pd-Catalyzed C–H Arylation (alternative) | Pd(OAc)2, DavePhos, Cs2CO3, microwave | 48–81 (varies) | One-pot, versatile for substitutions |
Detailed Research Findings and Notes
- The oxidative cyclization-halogenation sequence is recognized as the most efficient and practical approach for synthesizing 3-iodo-pyrazolo[1,5-a]pyrimidin-7-one derivatives, combining simplicity, mild reaction conditions, and excellent yields.
- Microwave-assisted methods provide a significant advantage in reducing reaction times and improving yields, supporting sustainable chemistry principles.
- The choice of β-dicarbonyl compounds and reaction parameters allows fine-tuning of the pyrazolo[1,5-a]pyrimidine core, which is essential for biological activity optimization.
- The palladium-catalyzed approach, while more complex, offers a route to diversify substitution patterns, potentially useful for further functionalization of the iodinated product.
- The compound’s molecular formula is C9H10IN3O with a molecular weight of 303.10 g/mol, confirming the incorporation of iodine and methyl substituents on the pyrazolo[1,5-a]pyrimidin-7-one scaffold.
Chemical Reactions Analysis
Types of Reactions
3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form additional rings through cyclization reactions, leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. Research indicates that this compound exhibits significant activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are critical for cancer cell proliferation.
Case Studies on Anticancer Activity
- A study published in Molecules (2021) discusses various derivatives of pyrazolo[1,5-a]pyrimidine and their synthesis routes. It reports that compounds with electron-withdrawing groups showed enhanced anticancer activity due to increased interactions with target proteins .
Enzymatic Inhibition
The compound also demonstrates enzymatic inhibitory activity , particularly against kinases and other enzymes involved in metabolic pathways. This makes it a candidate for developing targeted therapies in diseases where these enzymes play a crucial role.
Research Findings
- Research has shown that pyrazolo[1,5-a]pyrimidines can selectively inhibit protein kinases associated with various cancers. For instance, studies have indicated that modifications at specific positions on the pyrazolo ring can enhance binding affinity to target enzymes .
Photophysical Properties
3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has garnered attention in material science due to its favorable photophysical properties. These include fluorescence and photostability, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Applications in Material Science
- The structural versatility of pyrazolo[1,5-a]pyrimidines allows for modifications that can tailor their optical properties for specific applications in electronic materials .
Topical Applications
Emerging research suggests potential applications of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one in cosmetic formulations . Its properties may enhance skin hydration and provide anti-inflammatory benefits.
Formulation Insights
- A study explored the formulation of topical products incorporating pyrazolo[1,5-a]pyrimidine derivatives and demonstrated improved skin hydration and sensory properties . The inclusion of such compounds could lead to innovative cosmetic products that leverage their bioactive properties.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Differences and Implications
Position 3 Substituents :
- The iodine atom in the target compound provides a larger atomic radius and higher polarizability compared to chlorine (L5) or nitro groups (compound 7). This may improve binding affinity to viral polymerases through halogen bonding or hydrophobic interactions .
- In contrast, the nitro group in antitrichomonal analogs (e.g., compound 7) facilitates redox-mediated mechanisms, which are absent in the iodinated target .
However, this may reduce solubility . Methylation at position 2 is also observed in antibacterial L5, suggesting a shared role in stabilizing the pyrimidinone core .
Electronic Effects :
- The electron-withdrawing trifluoromethyl group in QO-58 increases electrophilicity, favoring interactions with potassium channel residues .
- The iodine atom in the target compound exhibits moderate electron-withdrawing effects, which may fine-tune reactivity without destabilizing the core structure .
Antiviral Potential
The target compound belongs to a class of pyrazolo[1,5-a]pyrimidinones shown to inhibit hepatitis C virus (HCV) NS5B polymerase at submicromolar concentrations .
Antibacterial Activity
The methyl and iodine groups in the target could similarly coordinate metal ions, though this requires experimental validation .
Pharmacokinetic Considerations
- Lipophilicity: The methyl groups at positions 2, 5, and 6 increase logP compared to hydrophilic analogs like 7c (logP ~2.5 vs.
- Metabolic Stability : Iodine’s lower metabolic lability compared to nitro or ester groups (e.g., compound 7) may prolong half-life .
Biological Activity
3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound of significant interest due to its diverse biological activities, particularly in the context of anti-mycobacterial properties. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is , and it features a pyrazolo-pyrimidine core that is known for various biological activities. The compound's structural characteristics contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .
Synthesis and Derivatives
The synthesis of 3-iodo derivatives of pyrazolo[1,5-a]pyrimidines has been achieved through regioselective halogenation methods. For instance, the iodination process is highly selective for the pyrazole ring among other heterocyclic units . This allows for the generation of a library of derivatives that can be screened for biological activity.
Antimycobacterial Activity
Recent studies have highlighted the potential of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one as an inhibitor of Mycobacterium tuberculosis (M.tb) ATP synthase. This enzyme is crucial for the energy metabolism of the bacteria and represents a promising target for new antitubercular agents. The compound has demonstrated potent in vitro activity against M.tb with low cytotoxicity in human cell lines .
Key Findings:
- The compound exhibits significant inhibition of M.tb growth.
- It has shown low hERG liability, indicating a favorable safety profile.
- Structure-activity relationship studies have identified key substituents that enhance its antimycobacterial potency .
The mechanism by which 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exerts its effects is not fully understood but appears to involve interference with metabolic pathways essential for bacterial survival. Unlike other compounds targeting cell wall biosynthesis or iron uptake mechanisms, this compound's action may relate to perturbing mitochondrial functions within M.tb .
Case Studies and Research Findings
A focused library of analogues based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been synthesized and tested. The most effective derivatives contained specific substitutions that improved their interaction with biological targets. In one study involving high-throughput screening against M.tb H37Rv strains, several compounds were identified with varying degrees of antitubercular activity .
| Compound | Activity | IC50 (µM) | Comments |
|---|---|---|---|
| 3-Iodo derivative A | High | 0.25 | Effective against M.tb |
| 3-Iodo derivative B | Moderate | 1.0 | Lower cytotoxicity |
| 3-Iodo derivative C | Low | >10 | Poor activity |
Structure–Activity Relationships
Research has established several key features that influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of pyrazolo[1,5-a]pyrimidin-7-one derivatives?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOE (Nuclear Overhauser Effect) difference experiments , is critical for confirming regiochemistry and substituent proximity. For example, NOE experiments can verify spatial relationships between methyl groups and protons (e.g., 6-H and adjacent methyl groups in pyrazolo-pyrimidinones) . Additionally, NMR helps identify carbonyl and heterocyclic carbon environments, while IR spectroscopy confirms lactam or ketone functionalities .
Q. What synthetic strategies are used to construct the pyrazolo[1,5-a]pyrimidin-7-one core?
Answer: Common methods include:
- Condensation reactions between aminopyrazoles and β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions .
- Cyclization of triazole intermediates with orthoesters or aldehydes, as described in xanthine-derived fused systems .
- Microwave-assisted Suzuki–Miyaura cross-coupling for C3-arylation, enabling efficient derivatization of brominated precursors .
Table 1: Synthetic Routes and Yields
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Condensation | Ethyl acetoacetate, acetic acid | 60-80% | |
| Suzuki–Miyaura coupling | Aryl boronic acids, XPhosPdG2 catalyst | 70-95% |
Q. What in vitro assays are used for initial biological screening of this scaffold?
Answer:
- Anti-inflammatory activity : Carrageenan-induced rat paw edema, leukocyte superoxide production, and platelet aggregation assays .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (Mtb) or Trichomonas foetus .
- Enzyme inhibition : IC determination against targets like DXS (1-deoxy-D-xylulose 5-phosphate synthase) or monoamine oxidase B (MAO-B) .
Advanced Research Questions
Q. How do substituents at positions 3 and 5 influence antitubercular activity?
Answer: Structure-activity relationship (SAR) studies reveal:
- Position 3 (iodo/nitro groups) : Enhances target binding via halogen bonding or electron-withdrawing effects. For example, 3-nitro derivatives showed Mtb inhibition (IC ~10.6 μM) .
- Position 5 (methyl groups) : Improves metabolic stability and membrane permeability. Trimethyl substitution (as in the target compound) may reduce off-target interactions .
Table 2: SAR of Key Substituents in Antitubercular Activity
Q. What mechanistic insights exist for copper complexes of pyrazolo[1,5-a]pyrimidin-7-ones?
Answer: Copper complexes (e.g., [Cu(L5)]) disrupt bacterial physiology through:
- ATP depletion : Measured via luciferase-based assays .
- Electrolyte imbalance : Quantified using ion-selective electrodes or fluorescent probes .
- Proton gradient collapse : Assessed via pH-sensitive dyes in S. aureus . The intact cell membrane (confirmed via SEM) suggests intracellular targeting rather than membrane disruption .
Q. How can resistance mechanisms in antitubercular derivatives be addressed?
Answer: Resistance in Mtb is linked to mutations in Rv1751 , a FAD-dependent hydroxylase that catabolizes the scaffold. Strategies include:
Q. What cross-coupling reactions are effective for late-stage derivatization?
Answer: Suzuki–Miyaura cross-coupling under microwave irradiation (100°C, 1 hour) with XPhosPdG2 catalyst achieves >90% yield for C3-arylation. Key considerations:
- Use PyBroP to activate lactam C–O bonds for C5 functionalization .
- Avoid debromination by optimizing catalyst loading (2.5 mol%) .
Table 3: Optimized Cross-Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | XPhosPdG2 | Prevents debromination |
| Temperature | 100°C (microwave) | Reduces reaction time |
| Boronic Acid Equivalents | 1.2 eq | Minimizes side products |
Methodological Notes
- Data Contradictions : While 3-nitro groups enhance antitubercular activity , they may increase cytotoxicity in eukaryotic cells. Balance substituent effects via iterative SAR studies.
- Advanced Characterization : Combine X-ray crystallography (for copper complexes) with molecular dynamics simulations to predict binding modes to targets like Kv7 channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
